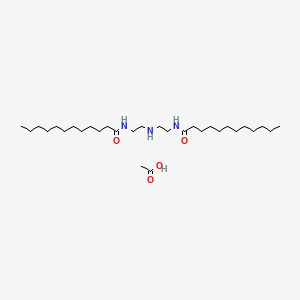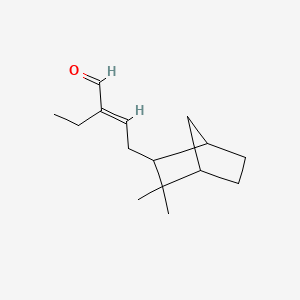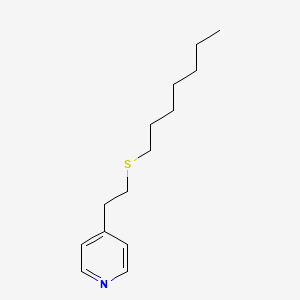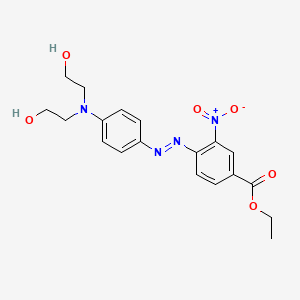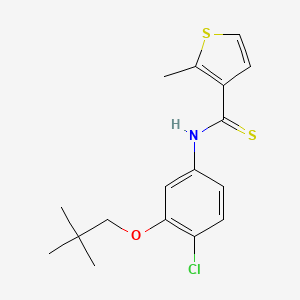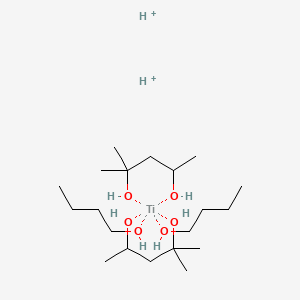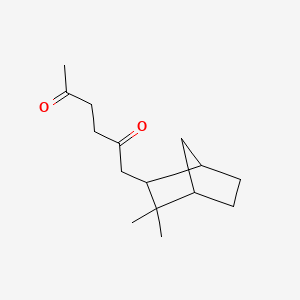
1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Dimethylbicyclo(221)hept-2-yl)hexane-2,5-dione is a chemical compound with the molecular formula C15H24O2 It is characterized by a bicyclic structure with two methyl groups attached to the bicycloheptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo(2.2.1)heptane core, which is then functionalized with methyl groups.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the bicyclic structure. The addition of methyl groups is achieved through alkylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(2.2.1)heptan-2-one, 3,3-dimethyl-: Similar bicyclic structure with different functional groups.
Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)-: Another compound with a similar bicyclic core but different substituents.
Uniqueness
1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
85392-44-5 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
1-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)hexane-2,5-dione |
InChI |
InChI=1S/C15H24O2/c1-10(16)4-7-13(17)9-14-11-5-6-12(8-11)15(14,2)3/h11-12,14H,4-9H2,1-3H3 |
InChI-Schlüssel |
KTFQCEQXARNYFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(=O)CC1C2CCC(C2)C1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


